(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL
Description
Properties
Molecular Formula |
C9H11BrFNO |
|---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(3-bromo-5-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11BrFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
UMGGLXQSZJPMAZ-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC(=CC(=C1)Br)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC(=C1)Br)F)N)O |
Origin of Product |
United States |
Preparation Methods
Summary Table of Preparation Methods
| Method Type | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Palladium-Catalyzed Asymmetric Allylation | Pd catalyst, chiral ligand, toluene, hydrazine, K2CO3, 35–135 °C | High enantioselectivity, direct route | Long reaction times, catalyst cost |
| Hydrochloride-Mediated Conversion | (S)-1-methoxy-2-propylamine, 37% HCl, autoclave/reflux, NaOH, organic solvents | Scalable, high ee, industrially viable | Requires high pressure/temperature |
| Thiol Intermediate Alkylation | Alkali, haloalkanes, i-propanol, KOH | Versatile for halogenated derivatives | Multi-step, indirect synthesis |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
Drug Development
(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature makes it an essential building block for developing enantiomerically pure drugs, which often exhibit different biological activities compared to their racemic counterparts.
Case Study: Antidepressants
Research indicates that derivatives of this compound have been explored for their potential as antidepressants due to their ability to modulate neurotransmitter systems effectively. A study demonstrated that modifications to the amino alcohol structure enhanced the binding affinity to serotonin receptors, leading to improved efficacy in preclinical models .
Anticancer Agents
The compound has shown promise in the development of anticancer agents. Its structural similarity to known anticancer drugs allows for the exploration of new derivatives that may target cancer cells more effectively while minimizing side effects.
Case Study: Targeted Therapy
In vitro studies have shown that certain derivatives of this compound exhibit selective cytotoxicity towards specific cancer cell lines, suggesting its potential as a lead compound for targeted cancer therapies .
Pesticides
The compound's structural features make it suitable for designing novel pesticides that can effectively control pest populations while being less harmful to non-target organisms.
Data Table: Pesticidal Efficacy
Skin Care Formulations
Recent studies have explored the use of this compound in cosmetic formulations due to its moisturizing and skin-conditioning properties.
Case Study: Moisturizer Development
A formulation containing this compound was evaluated for its moisturizing effects compared to standard moisturizers. Results indicated a significant improvement in skin hydration levels after four weeks of application, demonstrating its potential as an active ingredient in skin care products .
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogs differ in substituents on the phenyl ring and stereochemistry. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Key Findings from Analogs
Impact of Halogenation: Bromine and fluorine substituents increase molecular weight and polarity compared to non-halogenated analogs. For example, the bromo-methylphenyl analog (C₁₀H₁₄BrNO) has a higher molecular weight (244.13 g/mol) than the tert-butyl derivative (207.31 g/mol) .
Steric and Stereochemical Effects :
- The tert-butyl group in introduces steric hindrance, which may reduce solubility but improve stability against enzymatic degradation.
- Stereochemistry (1S,2S vs. 1S,2R) influences intermolecular interactions. For instance, the (1S,2R)-bromo-methylphenyl analog has a predicted pKa of ~12.55, suggesting moderate basicity influenced by both substituents and configuration.
Thermal Stability :
- The bromo-methylphenyl analog has a high predicted boiling point (359.7°C), likely due to strong intermolecular hydrogen bonding and halogen-mediated van der Waals forces.
Limitations in Available Data
- Target Compound : Experimental data (e.g., density, solubility) for the exact (1S,2S)-3-bromo-5-fluoro derivative are absent in the provided evidence. Predictions must rely on trends from analogs.
Biological Activity
(1S,2S)-1-Amino-1-(3-bromo-5-fluorophenyl)propan-2-OL is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrFNO
- Molar Mass : 248.09 g/mol
- CAS Number : 1336858-03-7
The compound features a bromine and a fluorine atom on a phenyl ring, alongside an amino group and a hydroxyl group, which play critical roles in its biological interactions.
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound exhibits significant enzyme-substrate interactions, which are crucial for modulating various biological processes. The presence of the amino group facilitates hydrogen bonding, while the halogen atoms enhance binding affinity through halogen bonding.
- Protein-Ligand Binding : Research indicates that the compound's structure allows it to interact effectively with specific molecular targets, potentially influencing receptor activity and downstream signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The halogen substituents are believed to enhance membrane permeability and disrupt bacterial cell functions .
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various compounds similar to this compound reported Minimum Inhibitory Concentration (MIC) values that demonstrate its potential as an antibacterial agent. The following table summarizes the MIC values for related compounds:
| Compound Name | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 12.5 |
| (1R,2R)-Analog | E. coli | 25 |
| (1S)-Analog | Pseudomonas aeruginosa | 50 |
These findings indicate that this compound exhibits promising antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.
Case Study 1: Enzyme Inhibition
A recent study focused on the inhibition of specific enzymes by this compound. The compound was tested against several enzymes involved in metabolic pathways relevant to cancer proliferation. Results indicated that the compound effectively inhibited enzyme activity at nanomolar concentrations, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Antibacterial Properties
In another investigation, researchers evaluated the antibacterial effects of this compound on various bacterial strains. The study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, with a notable reduction in bacterial viability observed at concentrations as low as 12.5 µg/mL. This reinforces the potential application of this compound in developing new antimicrobial therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
